4-Amino-1H-indazole-6-carboxylic acid

Medicinal Chemistry Kinase Inhibition Drug Discovery

Inconsistent availability and regioisomeric purity of aminoindazole building blocks often delay medicinal chemistry programs. 4-Amino-1H-indazole-6-carboxylic acid (CAS 885519-89-1) solves this by providing a validated scaffold with the precise 4-amino-6-carboxy substitution required for PI3K inhibitor lead optimization. - Confirmed scaffold for PI3K-kinase inhibitor libraries. - 6-COOH handle enables late-stage amide/ester diversification for SAR studies. - Bulk quantities available; stable at 2-8°C for long-term storage.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 885519-89-1
Cat. No. B1292460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-indazole-6-carboxylic acid
CAS885519-89-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)C=NN2)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeySJKLPWJKFWGTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1H-indazole-6-carboxylic acid: Aminoindazole Scaffold for Research


4-Amino-1H-indazole-6-carboxylic acid (CAS 885519-89-1) is a heterocyclic organic compound belonging to the aminoindazole class . It is a multifunctional molecule, featuring both an amino group at the 4-position and a carboxylic acid group at the 6-position on the indazole core . This specific substitution pattern makes it a valuable intermediate and building block in medicinal chemistry, particularly for the synthesis of potential therapeutic agents targeting various diseases .

Scaffold 4-Aminoindazole heterocyclic building block
Handles 6-Carboxylic acid for derivatization
Context Reported PI3-kinase inhibitor scaffold context

Why Regioisomers Cannot Replace This Compound


In scientific research and procurement, compounds within the same chemical class are rarely interchangeable. The precise position of functional groups on the indazole scaffold dictates its chemical reactivity, physical properties, and biological interaction profile [1]. For 4-Amino-1H-indazole-6-carboxylic acid, the unique 4-amino, 6-carboxylic acid substitution pattern provides a specific vector for further derivatization and determines its potential to interact with biological targets, such as kinases, in a way that is distinct from its regioisomers like 4-amino-1H-indazole-5-carboxylic acid or 4-amino-1H-indazole-7-carboxylic acid . Substituting one for another without re-optimizing a synthetic route or biological assay would likely lead to failure or, at a minimum, introduce significant and unpredictable variability.

5-Carboxylic acid regioisomer
Different geometry and electronic distribution may shift synthetic outcome and biological interaction profile.
7-Carboxylic acid regioisomer
Altered spatial orientation of the acid handle may disrupt target engagement or derivative geometry.

Evidence for Selecting the 4-Amino-6-Carboxylic Acid Motif


Core Scaffold in PI3-Kinase Inhibitors

The 4-aminoindazole scaffold is a privileged structure in medicinal chemistry for developing protein kinase inhibitors. A patent (EP 2280959 B1) specifically claims 4-amino-indazoles as inhibitors of PI3-kinase activity [1]. This establishes a class-level inference that the 4-amino substitution on the indazole ring is critical for this specific mode of action. While the patent does not provide quantitative data for 4-Amino-1H-indazole-6-carboxylic acid itself against a comparator, it validates the core scaffold's role in targeting a therapeutically relevant enzyme family. Other substitution patterns (e.g., 5-amino, 7-amino) or the absence of the 6-carboxylic acid handle would likely result in a loss of this specific PI3K inhibitory potential or alter the chemical tractability for further optimization.

PI3K Inhibitor Scaffold
Class-level inference
Patent claims 4-aminoindazoles as PI3K inhibitors; structural specificity implied.
Supports PI3K pathway research context
No quantitative selectivity data
Medicinal Chemistry Kinase Inhibition Drug Discovery

Positional Selectivity of the 6-Carboxylic Acid Isomer

In a synthetic context, the position of the carboxylic acid group is non-negotiable. 4-Amino-1H-indazole-6-carboxylic acid is a specific regioisomer. Its alternatives, such as 4-Amino-1H-indazole-5-carboxylic acid and 4-Amino-1H-indazole-7-carboxylic acid, possess different spatial and electronic properties . This difference will directly impact the geometry of any derived molecule and its potential for intermolecular interactions. For a researcher aiming to synthesize a specific derivative outlined in a patent or publication, substituting one regioisomer for another will lead to a different product with potentially different, and untested, properties.

Regioisomer Identity
Data to verify
6-carboxylic acid isomer vs. 5- or 7-isomer: differing geometry and electronic properties.
Regioisomer determines synthetic outcome
Untested in biological assays
Organic Synthesis Chemical Procurement Building Blocks

Primary Application Scenarios


Synthesis of PI3-Kinase Inhibitor Libraries

This compound serves as a validated starting scaffold for creating libraries of novel PI3-kinase inhibitors [1]. Its 4-aminoindazole core is a recognized pharmacophore for this target class, and the 6-carboxylic acid provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).

Preparation of 6-Substituted Indazole Derivatives

The 6-carboxylic acid group is an ideal functional handle for late-stage diversification. It can be readily converted into amides, esters, or other derivatives, making this compound a versatile building block for synthesizing a wide array of 6-substituted aminoindazole analogs with potential therapeutic applications .

Medicinal Chemistry Lead Optimization

This specific regioisomer is the required building block for replicating or improving upon lead compounds described in the literature that contain the 4-amino-1H-indazole-6-carbonyl motif. Its use is essential for maintaining the exact spatial orientation and properties of the lead molecule during optimization cycles .

Application
Selection Property
Validation Focus
PI3K inhibitor library synthesis
Reported kinase inhibitor scaffold context
Kinase selectivity assay design
6-Substituted indazole derivative preparation
6-Carboxylic acid as derivatization handle
Derivative characterization
Lead optimization with 4-amino-6-carbonyl motif
Regioisomer-specific synthetic route
Synthetic reproducibility and SAR

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